Tricaprin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Glyceryltridecanoat wird aufgrund seiner einzigartigen Eigenschaften als mittelkettiges Triglycerid in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen umfassen:

Studien zum Fettstoffwechsel: Es wird zur Untersuchung der Fettverdauung und des Fettstoffwechsels verwendet, wobei der Schwerpunkt auf der Frage liegt, wie mittelkettige Fettsäuren im Vergleich zu langkettigen Fettsäuren verarbeitet werden.

Bio-Schmierstoffe und -Beschichtungen: Aufgrund seines niedrigeren Schmelzpunkts und seiner einzigartigen Stoffwechseleigenschaften wird es bei der Entwicklung nachhaltiger Bio-Schmierstoffe und -Beschichtungen eingesetzt.

Lebensmittelwissenschaften: Es wird als Zusatzstoff in Lebensmittelprodukten verwendet, um Textur und Stabilität zu verbessern.

5. Wirkmechanismus

Glyceryltridecanoat entfaltet seine Wirkung hauptsächlich durch seine Hydrolyse zu Tridecansäure, die dann an verschiedenen Stoffwechselwegen teilnehmen kann. Die mittelkettigen Fettsäuren, die aus Glyceryltridecanoat gewonnen werden, werden schnell von der Leber aufgenommen und verstoffwechselt, wodurch eine schnelle Energiequelle bereitgestellt wird. Dieser schnelle Stoffwechsel beeinflusst auch den Fettstoffwechsel und kann verschiedene physiologische Wirkungen haben, wie z. B. die Reduzierung der Fettansammlung im Gewebe .

Ähnliche Verbindungen:

Glyceryltridodecanoat: Ein weiteres mittelkettiges Triglycerid mit ähnlichen Eigenschaften, aber unterschiedlicher Kettenlänge.

Glyceryltrimyristat: Ein Triglycerid mit längeren Fettsäureketten, das zu unterschiedlichen physikalischen und Stoffwechseleigenschaften führt.

Einzigartigkeit: Glyceryltridecanoat ist aufgrund seiner spezifischen Kettenlänge einzigartig, die ein Gleichgewicht zwischen Hydrophobizität und Löslichkeit bietet. Dieses Gleichgewicht beeinflusst seinen Schmelzpunkt, seine Viskosität und seine Wechselwirkung mit anderen Molekülen, wodurch es für verschiedene Forschungs- und Industrieanwendungen besonders nützlich wird .

Wirkmechanismus

Target of Action

Tricaprin is a medium-chain fatty acid triglyceride derived from capric acid . It primarily targets the phospholipid bilayer of cells, affecting membrane packing order and permeability .

Mode of Action

This compound acts as a surfactant and emollient in skincare products . It has been shown to help restore the skin barrier and prevent moisture loss, making it useful in treating dry and irritated skin conditions . When incorporated into liposomes, it decreases dithionite permeability and raises phase transition temperatures of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), indicating that this compound reduces membrane permeability .

Biochemical Pathways

It’s known that this compound incorporation into liposomes can alter membrane packing order and hydrophobic drug encapsulation capacity . This suggests that this compound may influence lipid metabolism and the function of cellular membranes.

Pharmacokinetics

Its incorporation into liposomes has been shown to affect drug release rates, with a decrease in the release rate of small hydrophilic drugs and an increase in the release rate of large hydrophilic drugs . Furthermore, this compound improved the storage and freeze-drying stability of liposomes encapsulating small hydrophilic drugs .

Result of Action

This compound has been indicated as a possible drug to increase the production of insulin and decrease the production of androgen in the body when taken orally . It has also been studied as a treatment option to prevent ruptures of abdominal aortic aneurysm . In a mouse model for Triglyceride Deposit Cardiomyovasculopathy, this compound diet improved cardiac triglyceride metabolism and left ventricular function .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the process of incorporating this compound into liposomes has been investigated with a focus on enzyme catalysis as an alternative to traditional manufacturing processes that take place at high temperature and pressure . The environmental conditions can affect the quality and yield of the product .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyceryl tridecanoate can be synthesized through the esterification of glycerol with tridecanoic acid. The reaction typically involves heating glycerol and tridecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, glyceryl tridecanoate is produced using a similar esterification process but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The use of vacuum distillation helps in the removal of water and unreacted tridecanoic acid, ensuring a high yield of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed:

Hydrolysis: Glycerol and tridecanoic acid.

Oxidation: Various oxidation products depending on the specific conditions.

Vergleich Mit ähnlichen Verbindungen

Glyceryl tridodecanoate: Another medium-chain triglyceride with similar properties but different chain length.

Glyceryl trimyristate: A triglyceride with longer fatty acid chains, resulting in different physical and metabolic properties.

Uniqueness: Glyceryl tridecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This balance affects its melting point, viscosity, and interaction with other molecules, making it particularly useful in various research and industrial applications .

Eigenschaften

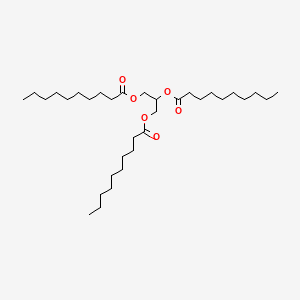

IUPAC Name |

2,3-di(decanoyloxy)propyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGBHLMCUINGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042651 | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-71-6 | |

| Record name | Tricaprin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

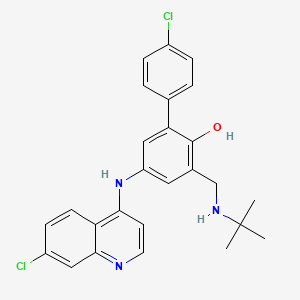

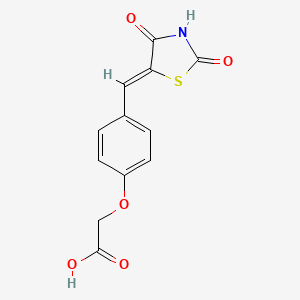

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)